molecular formula C17H17NS B293256 3-Phenyl-2-propyl-1-isoindolinethione

3-Phenyl-2-propyl-1-isoindolinethione

Cat. No.: B293256
M. Wt: 267.4 g/mol
InChI Key: LWKZVAJQVNSTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-2-propyl-1-isoindolinethione is an isoindoline derivative characterized by a thione (C=S) group at position 1, a phenyl substituent at position 3, and a propyl chain at position 2. Its molecular formula is inferred as C₁₇H₁₇NS, with a molar mass of approximately 267.4 g/mol. The thione group distinguishes it from oxygen-containing analogs (e.g., diones) and may influence its reactivity, particularly in coordination chemistry or as a hydrogen-bond acceptor.

Properties

Molecular Formula

C17H17NS

Molecular Weight

267.4 g/mol

IUPAC Name

3-phenyl-2-propyl-3H-isoindole-1-thione

InChI

InChI=1S/C17H17NS/c1-2-12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(18)19/h3-11,16H,2,12H2,1H3

InChI Key

LWKZVAJQVNSTMR-UHFFFAOYSA-N

SMILES

CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3

Canonical SMILES

CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3

solubility

8.8 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

  • Structure : Features an isoindoline-1,3-dione core with a chlorine substituent at position 3 and an N-phenyl group (Fig. 1).
  • Functional Groups : Two ketone (dione) groups at positions 1 and 3, a chloro substituent at position 3, and an N-phenyl group.
  • Applications: Used in synthesizing polyimides, such as 3,3'-bis(N-phenylphthalimide), which serve as monomers for high-performance polymers .
  • Key Differences :
    • Functional Groups : Dione (C=O) vs. thione (C=S) at position 1.
    • Substituents : Chloro (electron-withdrawing) at position 3 vs. phenyl (electron-donating) in the target compound.
    • Reactivity : The chloro group may facilitate nucleophilic substitution reactions, while the thione group could enhance metal coordination or redox activity.

2-[3-(2-Phenyl-1,3-Dioxolan-2-Yl)Propyl]Isoindole-1,3-Dione ()

  • Structure : Contains an isoindoline-1,3-dione core with a propyl chain at position 2 linked to a 2-phenyl-1,3-dioxolane moiety.
  • Functional Groups : Two ketone groups (dione) and a dioxolane ring (cyclic ether).
  • Molecular Data: C₂₀H₁₉NO₄, molar mass 337.37 g/mol, stored at 2–8°C .
  • Key Differences :
    • Functional Groups : Dione (C=O) vs. thione (C=S) at position 1.
    • Substituents : A bulky dioxolane-phenyl-propyl group at position 2 vs. a simpler propyl group in the target.
    • Stability : The dioxolane ring may improve hydrolytic stability compared to the thione group, which is prone to oxidation.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Functional Groups Molar Mass (g/mol) Applications Stability Notes
3-Phenyl-2-propyl-1-isoindolinethione C₁₇H₁₇NS 2-propyl, 3-phenyl Thione (C=S) at C1 ~267.4 Inferred: Ligands, polymers Susceptible to oxidation
3-Chloro-N-phenyl-phthalimide () C₁₄H₈ClNO₂ 3-chloro, N-phenyl Dione (C=O) at C1, C3 265.68 Polyimide synthesis Chloro group enhances reactivity
2-[3-(2-Phenyl-dioxolan)propyl]isoindole-1,3-dione () C₂₀H₁₉NO₄ 2-(propyl-dioxolane-phenyl) Dione (C=O) at C1, C3 337.37 Not specified; likely solubility modifier Dioxolane improves hydrolytic stability

Research Findings and Insights

  • Synthetic Challenges :
    • High-purity synthesis of 3-chloro-N-phenyl-phthalimide is critical for polymer applications . For the target compound, maintaining inert conditions may be necessary to prevent thione oxidation.
  • Reactivity Trends :
    • Thione-containing compounds exhibit distinct reactivity, such as forming metal-sulfur bonds, unlike dione or chloro-substituted analogs.
  • Stability Considerations :
    • The dioxolane group in ’s compound enhances stability against hydrolysis, whereas the thione group in the target compound requires protection from oxidizing agents .

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